molecular formula C5H5BO5 B1463667 2-Boronofuran-3-carboxylic acid CAS No. 1072952-23-8

2-Boronofuran-3-carboxylic acid

Cat. No. B1463667
M. Wt: 155.9 g/mol
InChI Key: ZFZHQLXZHYPTLQ-UHFFFAOYSA-N
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Description

2-Boronofuran-3-carboxylic acid is a chemical compound with the empirical formula C5H3BrO3 . It is also known as 2-Bromo-3-furoic acid . The molecular weight of this compound is approximately 190.98 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Boronofuran-3-carboxylic acid consists of a furan ring (a five-membered heterocyclic ring) with a carboxylic acid group attached at position 3. The bromine atom is substituted at position 2 of the furan ring. The boron atom is presumably bonded to one of the carbon atoms in the furan ring, forming a boronic acid functionality .


Physical And Chemical Properties Analysis

  • InChI : InChI=1S/C5H3BrO3/c6-4-3(5(7)8)1-2-9-4/h1-2H, (H,7,8)

Scientific Research Applications

  • Biocatalysis and Biomass Conversion
    • Furanic platform molecules, including 2-Boronofuran-3-carboxylic acid, are being explored for their potential to replace petroleum derivatives . They are known for their reactivity and are identified among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .
    • The oxidation of furfural gives the corresponding 2-furoic acid, which can be transformed into dicarboxylic acids (FDCA) and unsubstituted compounds (furans) are obtained .
    • Biocatalytic and fermentative methods for the bioconversion of furans have been explored, proposing processes of lower cost and low environmental impact .
  • Halogenated Heterocycles

    • 2-Bromofuran-3-carboxylic acid, a compound similar to 2-Boronofuran-3-carboxylic acid, is used in the synthesis of various halogenated heterocycles . These compounds are often used in the development of pharmaceuticals and agrochemicals due to their unique reactivity .
  • Nanotechnology

    • Carboxylic acids, including 2-Boronofuran-3-carboxylic acid, can be used in the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene . This can enhance the properties of these materials and expand their applications in various fields such as electronics, energy storage, and medicine .
  • Polymer Science

    • Carboxylic acids are also used in the synthesis of polymers . They can react with alcohols to form esters, which are common linkages in many types of synthetic and natural polymers .
  • Pharmaceuticals

    • Halogenated heterocycles, such as 2-Bromofuran-3-carboxylic acid, are often used in the development of pharmaceuticals . While specific applications for 2-Boronofuran-3-carboxylic acid are not detailed, it’s plausible that it could be used in a similar manner.
  • Chemical Industry

    • Furan platform chemicals, including 2-Boronofuran-3-carboxylic acid, are being explored for their potential to replace traditional resources such as crude oil in the chemical industry . This involves a switch from petroleum refineries to biorefineries .

Safety And Hazards

  • Precautionary Statements : Follow safety precautions when handling this compound

properties

IUPAC Name

2-boronofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZHQLXZHYPTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CO1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674651
Record name 2-Boronofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boronofuran-3-carboxylic acid

CAS RN

1072952-23-8
Record name 2-Borono-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Boronofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kolodziejczyk, GD Roiban, M Schnürch… - Monatshefte für Chemie …, 2009 - Springer
… , the expected coupling product was not formed and the only product isolated from the reaction mixture was furan-3-carboxylic acid, proving that the 2-boronofuran-3-carboxylic acid …
Number of citations: 8 link.springer.com

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